Cas no 89299-85-4 (Benzene, [(S)-ethenylsulfinyl]-)

Benzene, [(S)-ethenylsulfinyl]- structure
89299-85-4 structure
Product Name:Benzene, [(S)-ethenylsulfinyl]-
CAS No:89299-85-4
MF:C8H8OS
MW:152.213521003723
CID:604920
PubChem ID:88544
Update Time:2025-04-19

Benzene, [(S)-ethenylsulfinyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, [(S)-ethenylsulfinyl]-
    • AKOS015917337
    • FT-0658610
    • phenylvinyl sulfoxide
    • Ethenesulfinyl-benzene
    • MFCD00002086
    • EINECS 243-831-6
    • SCHEMBL13341763
    • (Vinylsulfinyl)benzene
    • CS-0081516
    • AS-59100
    • P0863
    • BDBM50224836
    • Phenyl vinyl sulfoxide
    • CHEMBL165347
    • NS00050983
    • DTXSID90942627
    • Benzene, (ethenylsulfinyl)-
    • A814575
    • MZMJHXFYLRTLQX-UHFFFAOYSA-
    • (ETHENESULFINYL)BENZENE
    • (Vinylsulfinyl)benzene #
    • 20451-53-0
    • 87500-51-4
    • 89299-85-4
    • J-013334
    • Sulfoxide, phenyl vinyl
    • SCHEMBL111311
    • J-523939
    • ethenylsulfinylbenzene
    • (S)-(Vinylsulfinyl)benzene
    • Phenyl vinyl sulfoxide, 95%
    • InChI=1/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2
    • vinylsulfinyl-benzene
    • Phenyl vinyl sulphoxide
    • D74327
    • Inchi: 1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2
    • InChI Key: MZMJHXFYLRTLQX-UHFFFAOYSA-N
    • SMILES: S(C=C)(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 152.02958605g/mol
  • Monoisotopic Mass: 152.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 36.3Ų
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